molecular formula C27H25N3O6 B10996346 3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[4-(benzyloxy)phenyl]propanamide

3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[4-(benzyloxy)phenyl]propanamide

Cat. No.: B10996346
M. Wt: 487.5 g/mol
InChI Key: NSLBWYGEHMZMIC-UHFFFAOYSA-N
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Description

3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a benzyloxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carboxaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinyl ring. The final step involves the coupling of this intermediate with 4-benzyloxyphenylpropanoic acid under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The imidazolidinyl ring can be reduced under hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazolidinyl compounds.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular pathways and induction of apoptosis in cancer cells . The benzodioxole moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C27H25N3O6/c31-25(28-20-7-9-21(10-8-20)34-16-18-4-2-1-3-5-18)13-11-22-26(32)30(27(33)29-22)15-19-6-12-23-24(14-19)36-17-35-23/h1-10,12,14,22H,11,13,15-17H2,(H,28,31)(H,29,33)

InChI Key

NSLBWYGEHMZMIC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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